molecular formula C11H10FN3O2 B1481517 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098102-61-3

1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1481517
CAS RN: 2098102-61-3
M. Wt: 235.21 g/mol
InChI Key: NXEOIUUZMUTOEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic route, it likely includes reactions such as nucleophilic substitution, cyclization, and carboxylation. Researchers have explored various methods to access this compound, including boron-based coupling reactions and radical approaches .


Chemical Reactions Analysis

  • Protodeboronation : Recent research has explored catalytic protodeboronation of alkyl boronic esters, including those derived from this compound. This radical-based approach allows for functionalization and subsequent transformations. For instance, it enables formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Scientific Research Applications

Aurora Kinase Inhibitor Applications

A compound structurally related to 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid has been investigated for its potential as an Aurora kinase inhibitor, which may be useful in treating cancer due to its ability to inhibit Aurora A, a protein involved in cell division (ロバート ヘンリー,ジェームズ, 2006).

Functionalization Reactions and Synthesis

Experimental and theoretical studies have been conducted on the functionalization reactions of pyrazole-carboxylic acids, leading to the synthesis of novel compounds with potential applications in drug development and material science. For example, the reaction of pyrazole-carboxylic acid with 2,3-diaminopyridine has been studied for the synthesis of new compounds (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Optical Properties of Pyrazole Derivatives

Novel pyrazole derivatives have been synthesized, and their optical properties were investigated. These studies are crucial for the development of new materials for electronic and photonic applications (Yan-qing Ge et al., 2014).

Coordination Chemistry and MOFs

Research into the coordination behavior of pyrazole carboxylic acids has led to the development of metal-organic frameworks (MOFs) with unique structures and properties. These MOFs have potential applications in catalysis, gas storage, and separation technologies (Lu-Fang Liu et al., 2013).

Antimicrobial and Antitumor Activities

Pyrazole derivatives have been synthesized and tested for their antimicrobial and antimycobacterial activities, highlighting the potential of these compounds in the development of new therapeutic agents (.. R.V.Sidhaye et al., 2011).

properties

IUPAC Name

2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,3,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEOIUUZMUTOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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